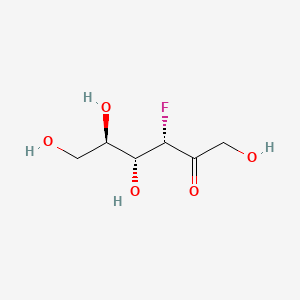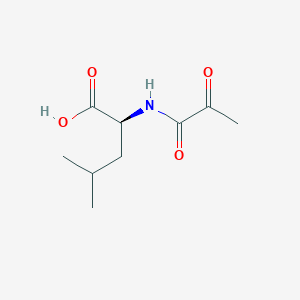![molecular formula C6H3N3O2 B1167632 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid CAS No. 110999-50-3](/img/structure/B1167632.png)
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is a complex organic compound characterized by the presence of multiple azido groups and sulfonic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of an amino precursor followed by azidation. For example, the diazotization of 3,5-diamino-1,2,4-triazole can be followed by substitution with sodium azide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. general principles of large-scale organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, sodium nitrite for diazotization, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.
Mécanisme D'action
The mechanism of action of 5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azido-5-amino-1,2,4-triazole: Similar in structure due to the presence of azido groups and triazole ring.
5-Azido-3-nitro-1H-1,2,4-triazole: Another azido compound with applications in energetic materials.
Uniqueness
5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonic acid is unique due to its combination of azido and sulfonic acid groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
110999-50-3 |
|---|---|
Formule moléculaire |
C6H3N3O2 |
Poids moléculaire |
0 |
Synonymes |
2,5-Bis(4-azido-2-sulfobenzylidene)cyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bis(2-hydroxyethyl)amino]ethanol;phosphoric acid;2-[2,4,6-tris(1-phenylethyl)phenoxy]ethanol](/img/structure/B1167561.png)

